Product packaging for Azido-PEG1-Hydrazide(Cat. No.:)

Azido-PEG1-Hydrazide

Cat. No.: B14775467
M. Wt: 173.17 g/mol
InChI Key: MYWDBHALVNWUJN-UHFFFAOYSA-N
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Description

Azido-PEG1-Hydrazide is a heterobifunctional polyethylene glycol (PEG) derivative featuring two reactive groups: an azide (-N₃) and a hydrazide (-NH-NH₂). The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing efficient conjugation with alkyne- or cyclooctyne-functionalized molecules . The hydrazide group reacts selectively with carbonyl groups (e.g., aldehydes, ketones) to form hydrazone linkages, which are pH-sensitive and valuable in controlled drug delivery systems . With a short PEG1 spacer, this compound balances hydrophilicity and steric flexibility, making it suitable for applications in bioconjugation, drug delivery, and biomaterial engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N5O2 B14775467 Azido-PEG1-Hydrazide

Properties

Molecular Formula

C5H11N5O2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(2-azidoethoxy)propanehydrazide

InChI

InChI=1S/C5H11N5O2/c6-9-5(11)1-3-12-4-2-8-10-7/h1-4,6H2,(H,9,11)

InChI Key

MYWDBHALVNWUJN-UHFFFAOYSA-N

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG1-Hydrazide typically involves the reaction of a PEG derivative with azide and hydrazide groups. One common method involves the reaction of a PEG derivative with sodium azide to introduce the azide group, followed by the reaction with hydrazine to introduce the hydrazide group . The reaction conditions usually involve mild temperatures and neutral pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

Azido-PEG1-Hydrazide is used in various scientific research applications, including:

  • In Vitro Diagnostic (IVD) Research and Development: this compound is applicable in chemiluminescence immunoassays (CLIA) and enzyme-linked immunosorbent assays (ELISA) . It is also used in fluorescence immunoassays .
  • Drug Delivery Systems: The reversibility of the hydrazone bond under acidic conditions is useful for payload trafficking and release in drug delivery systems .
  • Protein Immobilization: α-ketoamide-modified proteins can be immobilized on aminooxy surfaces .
  • Solubilizing Strategy for Poorly Soluble Peptides: Hydrazide-mediated incorporation of a hydrophilic tag onto a hydrazide in a peptide can be used as a solubilizing strategy for poorly soluble peptides .

Data Table: Properties and Applications

PropertyDescriptionApplication
Azide GroupReacts with alkynes, BCN, DBCO via Click Chemistry to form a stable triazole linkage .Linking molecules together
PEG SpacerHydrophilic; increases solubility in aqueous media .Enhancing solubility of compounds in biological applications
Hydrazide GroupReacts with aldehydes or ketones to form a hydrazone bond; reversible under acidic conditions .Payload trafficking and release in drug delivery systems ; solubilizing strategy for poorly soluble peptides ; as a zinc-binding group in HDAC inhibitors
PEGylationAttaching PEG to molecules .Enhancing the stability of peptides against proteolytic degradation
Gangliosides (e.g., G M1 )Bulky hydrophilic group .Modifying liposomes for stealth behavior, increasing circulation half-life, and enhancing accumulation in tumor volume
Ethyl HydrazideZinc-binding group .Development of HDAC6-targeting PROTACs for selective degradation of HDAC6

Challenges and Future Directions

While this compound and related compounds offer promising applications, challenges remain . These include:

  • Specificity and Efficiency: Ensuring that the reactions involving the azide and hydrazide groups are specific and efficient .
  • Stability: Improving the stability of hydrazone bonds in different biological environments .
  • Targeted Delivery: Optimizing drug delivery systems to ensure targeted and controlled release of payloads .

Future research directions may focus on:

  • Developing novel drug delivery systems using this compound for targeted therapies.
  • Exploring the potential of this compound in creating new diagnostic tools.
  • Investigating the use of ethyl hydrazides in PROTACs for targeted protein degradation .

Mechanism of Action

The mechanism of action of Azido-PEG1-Hydrazide involves its bifunctional groups:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Comparison

Compound Functional Groups PEG Length Molecular Weight Key Reactivity
Azido-PEG1-Hydrazide Azide, Hydrazide PEG1 Not specified CuAAC (azide), hydrazone formation (hydrazide)
Azido-PEG1-C2-acid Azide, Carboxylic Acid PEG1 159.14 CuAAC (azide), EDC/NHS-mediated amidation (carboxylic acid)
N3-PEG1-NH₂ Azide, Amine PEG1 130.15 CuAAC (azide), amide bond formation (amine)
Azido-PEG1-Azide Bis-azide PEG1 156.15 Dual CuAAC (crosslinking applications)
Azido-PEG4-hydrazide Azide, Hydrazide PEG4 Not specified Extended spacer enhances solubility; same reactivity as PEG1 variant
This compound
  • Applications : Drug delivery (hydrazone linkages for pH-sensitive release), protein/peptide bioconjugation (dual functionalization via azide and hydrazide) .
  • Advantages : Dual orthogonal reactivity; short spacer minimizes steric hindrance.
  • Limitations: Limited solubility in aqueous media compared to longer PEG variants.
Azido-PEG1-C2-acid
  • Applications : Biomolecule immobilization (carboxylic acid couples with amines via EDC/NHS), surface functionalization .
  • Advantages : Carboxylic acid offers stable amide bonds; widely used in solid-phase synthesis.
  • Limitations : Requires activation for conjugation, unlike pre-activated NHS esters.
N3-PEG1-NH₂
  • Applications: Nanotechnology (amine reacts with carboxyls), drug-release systems .
  • Advantages : Amine group enables direct conjugation without activation.
  • Limitations: Limited to single conjugation pathway (azide + amine).
Azido-PEG1-Azide
  • Applications : Polymer crosslinking, multivalent labeling via dual azide groups .
  • Advantages : Enables symmetrical conjugation; useful in material science.
  • Limitations: No orthogonal group for sequential reactions.
Azido-PEG4-hydrazide
  • Applications : Similar to PEG1 variant but with enhanced solubility and spacing .
  • Advantages : Longer PEG chain improves biocompatibility and reduces aggregation.
  • Limitations : Bulkier structure may hinder conjugation efficiency.

Solubility and Stability

  • This compound : Moderately soluble in water; stable at -20°C but sensitive to prolonged light exposure .
  • Azido-PEG1-C2-acid : Soluble in polar organic solvents (DMF, DMSO) and partially in water; stable under inert conditions .
  • Azido-PEG1-Azide : Hydrophobic due to dual azides; requires organic solvents (e.g., DCM, THF) .
  • Azido-PEG4-hydrazide : Improved aqueous solubility due to longer PEG chain .

Q & A

Q. What novel research avenues exist for this compound in emerging fields like bioorthogonal chemistry or targeted drug delivery?

  • Methodological Answer :
  • Bioorthogonal Probes : Develop strain-promoted azide-alkyne cycloaddition (SPAAC) systems for in vivo imaging.
  • Targeted Therapeutics : Conjugate hydrazide groups to antibody-drug conjugates (ADCs) for pH-sensitive drug release in tumor microenvironments.
    Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before animal studies .

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